molecular formula C9H10BN3O2 B596398 (6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1264148-03-9

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B596398
CAS No.: 1264148-03-9
M. Wt: 203.008
InChI Key: KBLSUERMTWWNCZ-UHFFFAOYSA-N
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Description

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyrazole and pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring and subsequent introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-bromopyridine under palladium-catalyzed conditions to form the desired pyrazole-pyridine intermediate. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a suitable catalyst to yield the final boronic acid product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases like potassium carbonate or cesium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron species.

    Substitution: Various substituted pyrazole-pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-(1-Methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other boronic acids may not perform as well.

Properties

IUPAC Name

[6-(3-methylpyrazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-7-5-6-13(12-7)9-4-2-3-8(11-9)10(14)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSUERMTWWNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CC(=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671281
Record name [6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264148-03-9
Record name [6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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